Home > Products > Screening Compounds P104375 > 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one - 1223003-51-7

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

Catalog Number: EVT-3136930
CAS Number: 1223003-51-7
Molecular Formula: C14H18F3N3O
Molecular Weight: 301.313
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound serves as a key subject in developing an efficient production process. The primary focus of the research is achieving high purity, particularly in separating it from its 1,2,4-triazol-4-yl isomer.

Compound Description: The research focuses on determining the crystal structure of this compound, utilizing X-ray diffraction techniques. The study reveals a monoclinic crystal system belonging to the P21/c space group.

8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211)

Compound Description: CQ211 is a highly potent and selective RIOK2 inhibitor. It exhibits excellent binding affinity (Kd = 6.1 nM) and selectivity for RIOK2 in both enzymatic and cellular studies. CQ211 also demonstrates potent antiproliferative activity against various cancer cell lines and promising in vivo efficacy in mouse xenograft models.

Compound Description: LPP1 is investigated for its antinociceptive properties in treating neuropathic pain. Studies using the chronic constriction injury (CCI) model in mice revealed its ability to reduce tactile allodynia without inducing motor deficits. [, ]

Compound Description: Pregabalin, a known analgesic, was used as a reference compound in studies investigating the antinociceptive activity of LPP1. [, ]

5,5'-Butane-1,4-diybis[4-allyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]

Compound Description: This compound, a bis-1,2,4-triazole derivative, was synthesized and evaluated for its effects on malondialdehyde (MDA) levels and antioxidant vitamins in rats.

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Compound Description: This compound was synthesized and tested for its binding affinity to the 5-HT6 receptor, showing poor affinity. [, ]

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

Compound Description: The research primarily focuses on elucidating the crystal structure of this compound, employing X-ray diffraction analysis to reveal its molecular geometry and packing arrangement within the crystal lattice.

(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one

Compound Description: This study focused on understanding the structure-reactivity relationship of this compound through single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory (DFT) calculations.

Compound Description: Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits tyrosine kinases. The study presents the crystal structure of the freebase form of Imatinib, revealing its extended conformation and hydrogen-bonding patterns.

Compound Description: The study focuses on elucidating the crystal structure of this compound, employing X-ray diffraction techniques to determine its molecular geometry and intermolecular interactions.

Compound Description: The research focuses on studying the molecular structure, electronic properties, and vibrational spectra of this compound using density functional theory (DFT) calculations and experimental spectroscopic techniques.

(S)-1-(5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Compound Description: The study focuses on elucidating the crystal structure of this compound, employing X-ray diffraction techniques to determine its molecular geometry and intermolecular interactions.

catena-Poly[[bis[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one-κN 4]cadmium(II)]-di-μ-azido-κ4 N 1:N 3]

Compound Description: This study describes the crystal structure of this cadmium(II) complex, revealing its polymeric nature and the coordination environment around the cadmium ions.

Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives

Compound Description: These compounds were designed, synthesized, and evaluated for their affinity toward 5-HT1A receptors.

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: This tri-fluorinated chalcone derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one was synthesized and computationally studied using DFT and TD-DFT methods. The compound was also tested for its antibacterial and antifungal activities.

Tetrakis[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one-κN 4]bis(thiocyanato-κN)nickel(II)

Compound Description: The study elucidates the crystal structure of this nickel(II) complex, revealing its mononuclear nature, distorted octahedral geometry, and coordination environment.

[1-(4-Amino phenyl)-3-(thiophen-2- yl)prop-2-en-1-one]

Compound Description: This chalcone derivative served as a precursor for synthesizing a new series of pyrazoline derivatives in a study focused on developing new antimicrobial agents.

Bis(nitrato-κO)tetrakis[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one]copper(II)

Compound Description: The study elucidates the crystal structure of this copper(II) complex, revealing its mononuclear nature, distorted octahedral geometry, and coordination environment.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: These compounds were synthesized and subjected to various reactions, including hydrochlorination, hydrobromination, and thiocyanation. The study aimed to understand their reactivity and potential biological activities.

2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one

Compound Description: This compound, containing halogenated aromatic rings and a nitro group, was studied using X-ray diffraction to determine its crystal structure and molecular conformation.

1‐[(4‐Substituted‐benzyl)methylamino]‐2‐(2,4‐difluorophenyl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐2‐ols

Compound Description: This study describes the design, synthesis, and in vitro antifungal activity of a series of 1‐[(4‐Substituted‐benzyl)methylamino]‐2‐(2,4‐difluorophenyl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐2‐ols. These compounds showed broad-spectrum antifungal activities, including against fluconazole-resistant strains.

2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed its molecular conformation and the presence of intermolecular hydrogen bonding.

Compound Description: The title compound was synthesized, characterized, and evaluated for its anti-ischemic activity in vivo, demonstrating significant neuroprotective effects.

Compound Description: This compound features a morpholine ring and a pyridine ring. Its crystal structure was determined using X-ray diffraction, revealing its molecular conformation and intermolecular interactions.

Compound Description: CHMFL-EGFR-202, designed based on the core structure of Ibrutinib, is a novel irreversible EGFR mutant kinase inhibitor. It exhibited potent inhibition against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M.

Compound Description: LQFM192 was synthesized and pharmacologically evaluated, exhibiting anxiolytic and antidepressant-like activities in mice, likely mediated through interactions with the serotonergic system and the benzodiazepine site of the GABAA receptor.

Compound Description: This compound is a dopamine D3 ligand. Its crystal structure, elucidated using X-ray diffraction, revealed its molecular conformation and the presence of intermolecular hydrogen bonding.

Compound Description: This compound was crystallized in various free base forms. The research focuses on preparing these crystal forms and their potential use in pharmaceutical formulations, particularly for treating angiogenic eye diseases.

Compound Description: This research describes the asymmetric synthesis of both enantiomers of this compound using soluble and polystyrene-bound salenCo(III)OAc complexes as catalysts in a hydrolytic kinetic resolution (HKR) reaction.

Compound Description: This compound was synthesized via base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one.

1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin1)

Compound Description: Torin1 is a highly potent and selective mammalian target of rapamycin (mTOR) inhibitor. It exhibited potent inhibition of both mTORC1 and mTORC2 and showed promising antitumor activity in a xenograft model. [, ]

Compound Description: TR-10 exhibited neuroleptic-like effects in mice and rats. These effects include anti-methamphetamine activity, suppression of conditioned avoidance response, taming effects, decreased exploratory behavior, and cataleptogenic activity. []

1-(2-Naphthyl)-3-phenyl-3-(4,5,6,7-tetrahydro-1,2,3-benzoselenadiazol-4-yl)propan-1-one

Compound Description: This selenium-containing compound's crystal structure was determined using X-ray diffraction, providing insights into its molecular geometry and intermolecular interactions. []

1-(5-methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-l-yl]-propan-1-one hydrochloride (CIBA 1002‐Go)

Compound Description: CIBA 1002-Go was investigated for its effects on catecholamine stores in rat and cat tissues. []

Compound Description: AZD3229 acts as a potent pan-KIT mutant inhibitor. []

2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one

Compound Description: The crystal structure of this compound was determined by X-ray diffraction, revealing its molecular conformation and spatial arrangement of atoms. []

1-(4-chloro-3-(trifluoromethyl)-phenyl)-3-(2-(amino)pyridin-3-yl)ureas

Compound Description: These compounds were designed and synthesized as KDR kinase inhibitors. []

N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides

Compound Description: This series of acetamide derivatives, synthesized and characterized using spectroscopic techniques, were evaluated for their central nervous system (CNS) activity. []

1‐(4‐Methyl­phen­yl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐1‐one

Compound Description: The crystal structure of this compound was determined by X-ray diffraction, revealing its molecular conformation and the presence of intermolecular hydrogen bonding. []

Overview

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one, with the Chemical Abstracts Service number 1223003-51-7, is a compound that has garnered attention due to its potential pharmacological applications. It belongs to a class of compounds known for their interactions with various biological targets, particularly in the context of neurological and psychiatric disorders. The molecular formula for this compound is C14H18F3N3O, and it has a molecular weight of 301.31 g/mol. The compound features a piperazine ring, which is often associated with diverse biological activities.

Source and Classification

This compound is classified as an organic molecule, specifically an amine and ketone derivative. It is synthesized through various chemical pathways that involve the modification of piperazine and phenyl groups. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 1-(4-(4-amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available piperazine derivatives and substituted phenyl compounds.
  2. Reagents: Common reagents include acyl chlorides or anhydrides for acylation, and bases like triethylamine or sodium hydride to facilitate reactions.
  3. Reaction Conditions: Reactions are often performed under controlled temperatures and inert atmospheres to prevent side reactions.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (typically above 95%) .
Molecular Structure Analysis

The molecular structure of 1-(4-(4-amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one can be described as follows:

  • Core Structure: The compound contains a piperazine ring linked to a propanone moiety.
  • Functional Groups: It features an amino group and a trifluoromethyl group on the phenyl ring, which significantly influence its chemical properties.
  • SMILES Notation: The SMILES representation of the compound is CCC(=O)N1CCN(C2=CC=C(N)C=C2C(F)(F)F)CC1, indicating the arrangement of atoms and bonds within the molecule.

Structural Data

PropertyValue
Molecular FormulaC14H18F3N3O
Molecular Weight301.31 g/mol
CAS Number1223003-51-7
Purity≥95%
Chemical Reactions Analysis

The reactivity of 1-(4-(4-amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one can be explored through various chemical reactions:

  1. Acylation Reactions: The presence of the amino group allows for acylation, forming amides that can enhance biological activity.
  2. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions, providing avenues for further functionalization.
  3. Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Mechanism of Action

The mechanism of action for 1-(4-(4-amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one is not fully elucidated but may involve:

  1. Receptor Interaction: The compound may act on neurotransmitter receptors due to its structural similarity to known psychoactive substances.
  2. Inhibition of Transporters: It could inhibit excitatory amino acid transporters, leading to altered neurotransmitter levels in synaptic clefts .
  3. Modulation of Signaling Pathways: By interacting with specific proteins or enzymes, it may modulate signaling pathways involved in mood regulation or cognitive function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water due to hydrophobic characteristics imparted by the trifluoromethyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis under extreme conditions.

Relevant Data

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in DMSO
Applications

The potential applications of 1-(4-(4-amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one are primarily in the field of medicinal chemistry:

  1. Pharmaceutical Development: This compound may serve as a lead molecule for developing new treatments for neurological disorders such as depression or anxiety.
  2. Research Tool: It can be used in research settings to study receptor interactions and neurotransmitter dynamics.
  3. Structure–Activity Relationship Studies: Its unique structure allows for extensive modifications that can lead to the discovery of more potent derivatives.

Properties

CAS Number

1223003-51-7

Product Name

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

IUPAC Name

1-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one

Molecular Formula

C14H18F3N3O

Molecular Weight

301.313

InChI

InChI=1S/C14H18F3N3O/c1-2-13(21)20-7-5-19(6-8-20)12-4-3-10(18)9-11(12)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3

InChI Key

PUJMAWRAZNQJRQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.